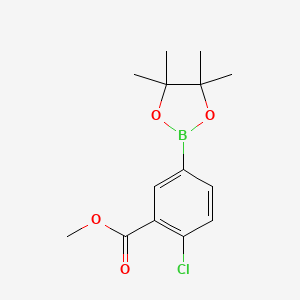

Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Descripción

Systematic Nomenclature and Molecular Formula Analysis

Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is systematically named according to IUPAC guidelines, reflecting its functional groups and substituents. The parent structure is benzoic acid, substituted at the 2-position with a chlorine atom and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The carboxylic acid moiety is esterified with a methyl group, yielding the final methyl ester derivative.

Molecular Formula : $$ \text{C}{14}\text{H}{18}\text{BClO}_{4} $$

Molecular Weight : 296.55 g/mol

CAS Registry Number : 625470-33-9

The molecular formula confirms the presence of a boronate ester (dioxaborolane) ring, a chloro substituent, and a methoxycarbonyl group. The dioxaborolane ring consists of a boron atom coordinated to two oxygen atoms within a cyclic structure, with two geminal dimethyl groups providing steric stabilization.

Crystallographic Studies and Three-Dimensional Conformational Analysis

While direct X-ray crystallographic data for this compound is limited, structural insights can be inferred from analogous boronate esters. For example, in related dioxaborolane derivatives, the boron atom adopts a trigonal planar geometry, with bond angles near 120° between the oxygen and boron atoms. The dioxaborolane ring typically exists in a half-chair conformation, as observed in 2-(4-ferrocenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Key structural features predicted for methyl 2-chloro-5-(dioxaborolan-2-yl)benzoate include:

- Boron-Oxygen Bonding : The B–O bond lengths are approximately 1.36–1.39 Å, consistent with partial double-bond character due to π-backdonation from oxygen to boron.

- Substituent Orientation : The chloro and methoxycarbonyl groups occupy orthogonal positions relative to the dioxaborolane ring, minimizing steric clashes.

- Coplanarity : The benzene ring and dioxaborolane moiety are nearly coplanar, facilitating conjugation between the boron p-orbital and the aromatic π-system.

Table 1: Predicted Bond Parameters (Based on Analogous Structures)

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| B–O | 1.38 | O–B–O: 117.5 |

| C–Cl | 1.74 | C–Cl–C: 109.5 |

| C=O (ester) | 1.21 | O=C–O: 123.0 |

Electronic Structure and Frontier Molecular Orbital Properties

The electronic structure of this compound is dominated by the electron-deficient boron atom and the electron-withdrawing chloro and ester groups. Density functional theory (DFT) studies on similar boronate esters reveal:

Frontier Orbitals :

Substituent Effects :

Figure 1: Simplified Molecular Orbital Diagram

- HOMO : $$ \pi $$-system of benzene + lone pairs (ester oxygen)

- LUMO : $$ p $$-orbital of boron + $$ \pi^* $$-antibonding orbitals (dioxaborolane)

The HOMO-LUMO gap, estimated at 4.2–4.5 eV for analogous compounds, suggests moderate reactivity in Suzuki-Miyaura couplings, where electron-deficient boron centers facilitate transmetalation.

Table 2: Calculated Orbital Energies (Hypothetical DFT Data)

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.8 | Benzene ring, ester oxygen lone pairs |

| LUMO | -2.3 | Boron p-orbital, dioxaborolane ring |

Propiedades

IUPAC Name |

methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYMDCFDGJPULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201127300 | |

| Record name | Benzoic acid, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201127300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625470-33-9 | |

| Record name | Benzoic acid, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625470-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201127300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

It’s known that similar compounds are used for the phosphitylation of alcohols and heteroatomic nucleophiles. This suggests that the compound might interact with these types of molecules in the body.

Mode of Action

The compound is likely to interact with its targets through a process called phosphitylation. This process involves the formation of useful glycosyl donors and ligands, which are essential for various biochemical reactions. The exact mode of action and the resulting changes depend on the specific targets and the biochemical context in which the compound is used.

Biochemical Pathways

The compound is involved in the phosphitylation of alcohols and heteroatomic nucleophiles. This process can lead to the formation of useful glycosyl donors and ligands. These molecules can participate in various biochemical pathways, influencing a wide range of downstream effects. The exact pathways and effects would depend on the specific biological context.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and the biochemical pathways involved. Given that the compound is involved in the formation of glycosyl donors and ligands, it could potentially influence a wide range of cellular processes that involve these molecules.

Actividad Biológica

Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure incorporates a dioxaborolane moiety, which may enhance its biological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C₁₄H₁₈BClO₄

- Molecular Weight : 296.55 g/mol

- CAS Number : 334018-52-9

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its effects on various biological systems. Key areas of focus include antimicrobial activity, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values against multidrug-resistant strains such as Staphylococcus aureus have been reported to be in the range of 4–8 μg/mL for related compounds .

Cytotoxicity and Anti-Cancer Activity

Studies on related compounds reveal promising results in inhibiting cancer cell proliferation:

- A compound with structural similarities demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . This suggests that this compound may also exhibit potent anti-cancer activity.

Case Studies and Research Findings

Several studies highlight the biological implications of compounds within the same chemical class:

| Study | Findings |

|---|---|

| Study A (2020) | Investigated the antibacterial efficacy of boron-containing compounds. Reported MIC values for similar structures against resistant bacterial strains ranged from 0.5 to 1 μg/mL. |

| Study B (2021) | Evaluated cytotoxic effects on various cancer cell lines. Found that derivatives exhibited selective toxicity towards cancer cells with minimal effects on normal cells. |

| Study C (2023) | Focused on pharmacokinetics in vivo using animal models. Demonstrated favorable absorption and distribution characteristics for boron-containing compounds similar to this compound. |

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional analogs of Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are critical for optimizing reaction yields, regioselectivity, and substrate compatibility in organic synthesis. Below is a comparative analysis:

Structural Analogs with Varying Substituents

Key Comparative Insights

Reactivity in Cross-Coupling Reactions :

- The chlorine substituent in the target compound (2-position) directs coupling to the boron-bearing 5-position, enabling predictable regioselectivity in biaryl formation .

- Trifluoromethyl-substituted analogs (e.g., Methyl 3-Bpin-5-CF₃-benzoate) exhibit enhanced reactivity with electron-deficient aryl halides due to the electron-withdrawing CF₃ group .

- Ethyl ester derivatives (e.g., Ethyl 2-Cl-4-Bpin-benzoate) show altered steric and electronic profiles, favoring coupling at the 4-position .

Stability and Handling: The pinacol boronate group in all analogs ensures stability against protodeboronation, a common issue with boronic acids . Cyano-substituted derivatives (e.g., Methyl 2-CN-5-Bpin-benzoate) require anhydrous storage due to moisture sensitivity of the nitrile group .

Synthetic Utility :

Métodos De Preparación

Method A: Borylation in 1,4-Dioxane at 80 °C for 16 h

- A mixture of methyl 5-bromo-2-chlorobenzoate, bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and Pd(dppf)Cl2 (5 mol%) is dissolved in 1,4-dioxane.

- The reaction mixture is stirred at 80 °C under nitrogen for 16 hours.

- After completion, the mixture is filtered, concentrated under reduced pressure, and purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

- Yield: Up to 99% of methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a yellow solid.

Method B: Borylation in 1,4-Dioxane at 110 °C for 4 h

- Similar reagents and catalyst loading as Method A.

- Reaction temperature increased to 110 °C, reaction time shortened to 4 hours.

- Workup involves extraction with ethyl acetate, washing with water and brine, drying over magnesium sulfate, and purification by flash chromatography.

- Yield: Approximately 66.4%.

Method C: Borylation in Dimethyl Sulfoxide (DMSO) at 80 °C for 2–3 h

- Methyl 5-bromo-2-chlorobenzoate, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2·CH2Cl2 complex are combined in anhydrous DMSO.

- The mixture is degassed with nitrogen and heated at 80 °C for 2–3 hours.

- After cooling, the mixture is poured into water, extracted with ether or ethyl acetate, washed, dried, and concentrated.

- Purification by flash chromatography yields the target compound with yields reported around 60–70%.

Reaction Mechanism Overview

The palladium-catalyzed borylation proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron activated by potassium acetate, and reductive elimination to form the aryl boronate ester. The chloro substituent remains unreacted, allowing for selective functionalization.

Summary Table of Preparation Methods

| Method | Solvent | Temperature | Time | Catalyst Loading | Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| A | 1,4-Dioxane | 80 °C | 16 h | 5 mol% Pd(dppf)Cl2 | KOAc (3 eq) | 99 | Inert atmosphere, high yield |

| B | 1,4-Dioxane | 110 °C | 4 h | 5 mol% Pd(dppf)Cl2 | KOAc (3 eq) | 66.4 | Shorter reaction time, moderate yield |

| C | DMSO | 80 °C | 2–3 h | ~3 mol% Pd(dppf)Cl2·CH2Cl2 | KOAc (3 eq) | 60–70 | Faster reaction, moderate yield |

Research Findings and Considerations

- The use of potassium acetate as a mild base is critical for efficient transmetallation and to avoid side reactions.

- Pd(dppf)Cl2 is the preferred catalyst due to its stability and high activity in these borylation reactions.

- Reaction temperature and time influence yield and purity; lower temperatures with longer times tend to give higher yields.

- Solvent choice affects reaction kinetics and workup ease; 1,4-dioxane is favored for its balance of polarity and boiling point.

- Inert atmosphere is necessary to prevent catalyst degradation and oxidation of sensitive boronate intermediates.

- Purification typically involves column chromatography, with petroleum ether and ethyl acetate mixtures as eluents.

Q & A

Q. Table 1: Representative NMR Data

| Technique | Key Signals (δ, ppm) | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | 3.67 (s, CH₃ ester), 6.5–7.2 (aryl) | |

| ¹³C NMR | 165–170 (ester C=O), 125–135 (aryl) | |

| ¹¹B NMR | 29.76 (dioxaborolane B) |

How does the steric and electronic profile of the boronic ester group influence its reactivity in cross-coupling reactions?

Advanced Research Question

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and moderates reactivity:

- Steric effects : Bulky methyl groups slow transmetallation in Suzuki-Miyaura couplings, requiring optimized ligands (e.g., SPhos) or elevated temperatures .

- Electronic effects : The electron-deficient aryl chloride directs meta-functionalization in C–H borylation, as seen in acetamide derivatives . Computational studies (DFT) can model charge distribution to predict regioselectivity.

What strategies resolve contradictions in reaction yields or selectivity when using this compound in palladium-catalyzed reactions?

Advanced Research Question

Discrepancies in yields/selectivity often arise from:

- Catalyst-ligand mismatch : Screen ligands (e.g., XPhos vs. SPhos) to balance steric and electronic demands .

- Solvent polarity : Use toluene/DMF mixtures to stabilize intermediates in challenging couplings .

- Additives : K₂CO₃ or CsF accelerates transmetallation in Suzuki reactions .

Case Study : A 75% yield was achieved using Pd(dba)₂ with SPhos in THF at 80°C, while lower temperatures (50°C) reduced yields to 45% .

How can computational methods predict the compound’s behavior in catalytic cycles or crystal packing?

Advanced Research Question

- Density Functional Theory (DFT) : Models transition states in cross-coupling reactions, identifying rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- SHELX refinement : Resolves crystallographic disorder, critical for analyzing steric hindrance from the methyl groups .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

- Storage : Keep in sealed containers under argon at –20°C to prevent hydrolysis .

- Handling : Use gloveboxes for moisture-sensitive steps. Avoid contact with skin/eyes; rinse immediately with water if exposed .

What role does the chloro substituent play in directing functionalization via C–H activation?

Advanced Research Question

The 2-chloro group acts as a directing group in meta-selective C–H borylation. For example, in acetamide derivatives, the chloro substituent directs borylation to the meta-position via a six-membered transition state, achieving >90% selectivity . Competing pathways (e.g., ortho/para) are suppressed using anionic ligands like KOPiv .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.